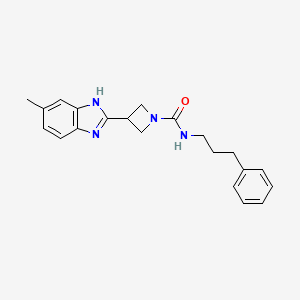

3-(5-methyl-1H-1,3-benzodiazol-2-yl)-N-(3-phenylpropyl)azetidine-1-carboxamide

Description

3-(5-Methyl-1H-1,3-benzodiazol-2-yl)-N-(3-phenylpropyl)azetidine-1-carboxamide is a heterocyclic compound featuring a benzodiazolyl moiety linked to an azetidine carboxamide scaffold via a methyl group, with a 3-phenylpropyl substituent on the carboxamide nitrogen. However, its specific biological activity and physicochemical properties must be contextualized through comparisons with structurally related analogs.

Propriétés

IUPAC Name |

3-(6-methyl-1H-benzimidazol-2-yl)-N-(3-phenylpropyl)azetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O/c1-15-9-10-18-19(12-15)24-20(23-18)17-13-25(14-17)21(26)22-11-5-8-16-6-3-2-4-7-16/h2-4,6-7,9-10,12,17H,5,8,11,13-14H2,1H3,(H,22,26)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDVLLBOCOWTFOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)C(=O)NCCCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methyl-1H-1,3-benzodiazol-2-yl)-N-(3-phenylpropyl)azetidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Benzodiazole Ring: Starting from an appropriate precursor, the benzodiazole ring can be synthesized through cyclization reactions.

Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions.

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization of suitable precursors.

Coupling Reactions: The benzodiazole and azetidine moieties can be coupled using amide bond formation reactions, often involving reagents like carbodiimides.

Final Functionalization: The phenylpropyl group can be introduced through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the phenylpropyl moiety.

Reduction: Reduction reactions may target the azetidine ring or the benzodiazole ring.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzodiazole or phenylpropyl groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like alkyl halides for nucleophilic substitution or electrophiles for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds containing the azetidine ring, including 3-(5-methyl-1H-1,3-benzodiazol-2-yl)-N-(3-phenylpropyl)azetidine-1-carboxamide, may exhibit anticancer properties. The azetidine structure is known for its ability to interact with biological targets involved in cancer progression. Studies have shown that derivatives of azetidine can inhibit tumor cell growth and induce apoptosis in various cancer cell lines .

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective effects. Benzodiazole derivatives have been studied for their ability to cross the blood-brain barrier and exhibit neuroprotective activities, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The specific interactions of this compound with neurotransmitter receptors could enhance cognitive function and provide therapeutic benefits .

Synthesis and Derivatives

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions that integrate the azetidine core with the benzodiazole moiety. Various synthetic routes have been explored, including the use of coupling reactions that facilitate the formation of the azetidine ring under mild conditions .

Derivatives and Modifications

The exploration of derivatives has expanded the functional applications of this compound. Modifying the phenylpropyl group or substituting different functional groups on the benzodiazole ring can lead to compounds with enhanced biological activity or selectivity towards specific targets. For instance, variations in the alkyl chain length or branching can significantly influence the pharmacokinetic properties of these compounds .

Biological Testing and Case Studies

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant activity against certain cancer cell lines. For example, studies reported IC50 values indicating effective inhibition of cell proliferation at micromolar concentrations .

In Vivo Studies

Preclinical studies using animal models have provided insights into the compound's efficacy and safety profile. These studies typically assess tumor growth inhibition and potential side effects associated with long-term administration. Results indicate a favorable therapeutic index, suggesting that this compound could be developed into a viable pharmacological agent .

Mécanisme D'action

The mechanism of action of 3-(5-methyl-1H-1,3-benzodiazol-2-yl)-N-(3-phenylpropyl)azetidine-1-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The benzodiazole ring may play a role in binding to specific sites, while the azetidine carboxamide moiety may influence the compound’s overall activity and selectivity.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural uniqueness lies in its azetidine carboxamide framework fused with a benzodiazole group. Key comparisons include:

- Benzodiazole vs. Benzimidazole : The benzodiazole (two nitrogen atoms in a fused benzene ring) in the target compound differs from benzimidazole (one nitrogen in a five-membered ring fused to benzene) in electronic distribution, affecting binding affinity to biological targets .

- Azetidine vs.

Physicochemical Properties

- Crystallinity: Isostructural compounds with triclinic symmetry (e.g., ) exhibit planar conformations, whereas the azetidine ring in the target compound may introduce non-planar packing, affecting crystallization behavior.

Activité Biologique

The compound 3-(5-methyl-1H-1,3-benzodiazol-2-yl)-N-(3-phenylpropyl)azetidine-1-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure comprising a benzodiazole moiety and an azetidine ring, which may contribute to its biological properties. The molecular formula is , and its IUPAC name is derived from its constituent parts, indicating the presence of both the benzodiazole and azetidine functionalities.

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets within biological systems. The benzodiazole ring can potentially modulate enzyme activity or receptor interactions, while the azetidine structure may influence the compound's bioavailability and metabolic stability.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in key metabolic pathways.

- Receptor Modulation : It could act as an antagonist or agonist at various receptors, influencing cellular signaling pathways.

- DNA Interaction : The ability to intercalate with DNA could lead to effects on replication and transcription processes.

Anticancer Properties

Several studies have investigated the anticancer potential of related compounds within the benzodiazole class. For instance, compounds with similar structures have shown efficacy in inhibiting tumor growth in xenograft models. The mechanism often involves interference with the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, crucial for cell proliferation and survival .

Antimicrobial Activity

Research indicates that benzodiazole derivatives exhibit antimicrobial properties against various pathogens. These compounds can disrupt bacterial cell wall synthesis or inhibit nucleic acid synthesis, leading to bactericidal effects.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.